molecular formula C19H17N3O2S B273977 16-methoxy-6,7-dimethyl-5-thia-3,10,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaen-9-one

16-methoxy-6,7-dimethyl-5-thia-3,10,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaen-9-one

Cat. No.: B273977
M. Wt: 351.4 g/mol
InChI Key: SNXIQJVRTHOESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2’‘,3’‘:4’,5’]pyrimido[1’,2’:1,2]pyrido[3,4-b]indol-4(6H)-one is a complex organic compound with a unique structure that integrates multiple heterocyclic rings

Preparation Methods

The synthesis of 9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2’‘,3’‘:4’,5’]pyrimido[1’,2’:1,2]pyrido[3,4-b]indol-4(6H)-one involves multiple steps, typically starting with the formation of the core heterocyclic structure. Common synthetic routes include:

    Cyclization Reactions: Initial steps often involve cyclization reactions to form the core pyrido[3,4-b]indole structure.

    Functional Group Modifications:

    Thieno Ring Formation: The thieno ring is typically introduced through a series of condensation reactions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2’‘,3’‘:4’,5’]pyrimido[1’,2’:1,2]pyrido[3,4-b]indol-4(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2’‘,3’‘:4’,5’]pyrimido[1’,2’:1,2]pyrido[3,4-b]indol-4(6H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other pyrido[3,4-b]indole derivatives and thieno-fused heterocycles. Compared to these compounds, 9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2’‘,3’‘:4’,5’]pyrimido[1’,2’:1,2]pyrido[3,4-b]indol-4(6H)-one is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity.

References

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

16-methoxy-6,7-dimethyl-5-thia-3,10,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaen-9-one

InChI

InChI=1S/C19H17N3O2S/c1-9-10(2)25-18-15(9)19(23)22-7-6-12-13-8-11(24-3)4-5-14(13)20-16(12)17(22)21-18/h4-5,8,20H,6-7H2,1-3H3

InChI Key

SNXIQJVRTHOESB-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N3CCC4=C(C3=N2)NC5=C4C=C(C=C5)OC)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N3CCC4=C(C3=N2)NC5=C4C=C(C=C5)OC)C

Origin of Product

United States

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